![molecular formula C20H18N4O2S2 B2564762 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one CAS No. 946328-37-6](/img/structure/B2564762.png)
3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex chemical compound known for its potential applications in various scientific fields. This compound boasts a diverse array of chemical functionalities, which makes it a valuable subject of study for chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one can involve several steps, starting from basic precursors:
Starting Materials: The synthesis often begins with quinazolinone, ethyl derivatives, and oxadiazoles.
Reaction Steps: Typical reactions may include nucleophilic substitutions, cyclization reactions, and sulfide bridge formations under controlled conditions.
Conditions: The conditions are often optimized with specific solvents like dimethyl sulfoxide or dichloromethane, and the reactions are carried out at temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial synthesis of this compound can be scaled up by using high-efficiency continuous flow reactors. These methods ensure consistent quality and higher yields compared to batch reactions. The scaling process involves:
Optimized Catalysts: Using specific catalysts to enhance reaction rates.
Automated Systems: Employing automated systems for precise control over reaction conditions.
Purification: Advanced purification techniques like chromatography and recrystallization to obtain pure compounds.
Analyse Des Réactions Chimiques
3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one undergoes a variety of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can engage in substitution reactions with this compound, facilitated by reagents like chlorides, bromides, or even stronger acids or bases.
Major Products
The reaction products can include modified quinazolinones, ethyl derivatives with altered substituents, and rearranged oxadiazoles, depending on the nature of the reactions and conditions used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is a fascinating subject for studying reaction mechanisms and synthetic methodologies. Researchers exploit its diverse functional groups to create analogs and study their properties.
Biology
Biologically, 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is investigated for its potential as an enzyme inhibitor, targeting specific pathways in cellular processes.
Medicine
In medicine, the compound's potential therapeutic effects are explored, particularly in the treatment of cancers, infections, and inflammatory diseases. Its structure-activity relationship helps in designing potent drug candidates.
Industry
Industrially, this compound finds use in the development of advanced materials due to its stability and unique chemical properties. It's utilized in creating specialized coatings, adhesives, and high-performance polymers.
Mécanisme D'action
The mechanism by which 3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one exerts its effects often involves binding to specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or DNA sequences.
Pathways Involved: It can modulate biochemical pathways such as signal transduction, gene expression, or metabolic routes, leading to observed biological effects.
Comparaison Avec Des Composés Similaires
Quinazolinone derivatives.
1,2,4-Oxadiazole-containing molecules.
Sulfide-bridged aromatic compounds.
Propriétés
IUPAC Name |
3-ethyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-3-24-19(25)15-6-4-5-7-16(15)21-20(24)28-12-17-22-18(23-26-17)13-8-10-14(27-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZSBCYRZWZCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2564681.png)


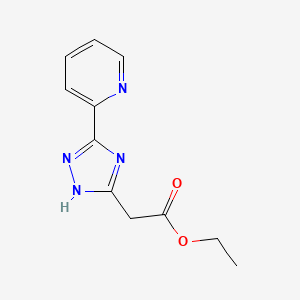
![N-[3-(methylsulfanyl)phenyl]-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2564686.png)
![N-[1-(furan-3-yl)propan-2-yl]thiophene-3-carboxamide](/img/structure/B2564687.png)
![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2564688.png)
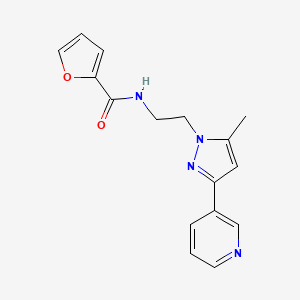
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide](/img/structure/B2564692.png)
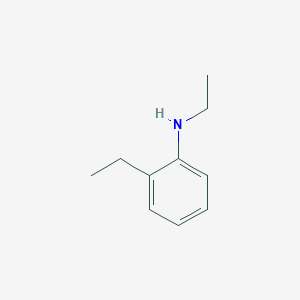
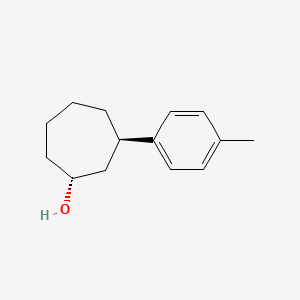
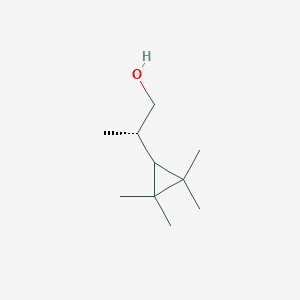
![N'-(3,4-dimethylphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2564701.png)
